molecular formula C17H14N2O2 B5849544 3-PHENOXY-5-(3-PYRIDYLOXY)ANILINE

3-PHENOXY-5-(3-PYRIDYLOXY)ANILINE

Cat. No.: B5849544
M. Wt: 278.30 g/mol
InChI Key: IBAYYEJJCOXXGB-UHFFFAOYSA-N
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Description

3-Phenoxy-5-(3-pyridyloxy)aniline is an aromatic amine derivative featuring two distinct oxygen-linked substituents: a phenoxy group at position 3 and a pyridyloxy group at position 5 of the aniline ring. This compound’s structure combines the electron-donating properties of the phenoxy group with the electron-withdrawing and coordination capabilities of the pyridyloxy moiety, making it a candidate for applications in pharmaceuticals, agrochemicals, or ligand design.

Properties

IUPAC Name

3-phenoxy-5-pyridin-3-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c18-13-9-16(20-14-5-2-1-3-6-14)11-17(10-13)21-15-7-4-8-19-12-15/h1-12H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAYYEJJCOXXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-5-(3-pyridyloxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of 3-phenoxy-5-(3-pyridyloxy)aniline may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxy-5-(3-pyridyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or N-oxides

    Reduction: Formation of amines or hydroxylamines

    Substitution: Electrophilic aromatic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂)

Major Products

    Oxidation: Quinones or N-oxides

    Reduction: Amines or hydroxylamines

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of 3-phenoxy-5-(3-pyridyloxy)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Pyridin-3-yloxy)-5-(trifluoromethyl)aniline (CAS 946773-42-8)

  • Molecular Formula : C₁₂H₉F₃N₂O
  • Molar Mass : 254.21 g/mol
  • Key Features :
    • Substituents: Pyridyloxy group at position 2, trifluoromethyl (-CF₃) at position 3.
    • Hazard Profile : Classified as an irritant (Xi) due to reactive amine and trifluoromethyl groups .
  • Comparison: The trifluoromethyl group enhances electron-withdrawing effects, increasing stability and resistance to oxidation compared to 3-Phenoxy-5-(3-pyridyloxy)aniline. The pyridyloxy group’s position (2 vs. 5) may alter steric hindrance and binding affinity in coordination chemistry applications.

3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline (CAS 832741-23-8)

  • Molecular Formula : C₁₃H₉F₃N₂O₃
  • Molar Mass : 298.22 g/mol
  • Key Features: Substituents: Nitro (-NO₂) at position 3, trifluoromethylphenoxy at position 4.
  • Comparison: The nitro group introduces strong electron-withdrawing effects, making this compound more reactive in reduction reactions than 3-Phenoxy-5-(3-pyridyloxy)aniline. Phenoxy vs. trifluoromethylphenoxy substituents: The latter increases hydrophobicity and may influence bioavailability.

4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline (CAS 71311-90-5)

  • Molecular Formula: C₁₇H₁₂F₃NO
  • Molar Mass : 303.28 g/mol
  • Key Features :
    • Substituents: Naphthyloxy group at position 4, trifluoromethyl at position 3.
    • Synthesis : Optimized routes achieve yields up to 81% via nitro reduction and coupling reactions .
  • Trifluoromethyl at position 3 vs. phenoxy at position 3: The former enhances thermal stability but may reduce aromatic ring reactivity.

Comparative Data Table

Compound Name Substituents (Positions) Molar Mass (g/mol) Key Functional Groups Hazard Class Synthesis Yield (Max)
3-Phenoxy-5-(3-pyridyloxy)aniline Phenoxy (3), Pyridyloxy (5) ~285 (estimated) Amine, Ether Not available Not reported
2-(Pyridin-3-yloxy)-5-(trifluoromethyl)aniline Pyridyloxy (2), -CF₃ (5) 254.21 Amine, -CF₃ Irritant (Xi) Not reported
3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline -NO₂ (3), -CF₃-phenoxy (5) 298.22 Nitro, Amine, -CF₃ Irritant (Xi) Not reported
4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline Naphthyloxy (4), -CF₃ (3) 303.28 Amine, Naphthyloxy, -CF₃ Not available 81%

Key Research Findings

  • Electron Effects: Pyridyloxy and trifluoromethyl groups enhance electron withdrawal, stabilizing intermediates in synthesis but may reduce nucleophilic aromatic substitution reactivity compared to simple phenoxy groups .
  • Synthetic Challenges: Compounds with nitro or trifluoromethyl groups often require stringent reaction conditions (e.g., anhydrous environments) to avoid side reactions, whereas phenoxy derivatives are more tolerant of aqueous conditions .
  • Applications : Pyridyloxy-substituted anilines are explored as ligands in catalysis, while trifluoromethyl analogs are prioritized in agrochemicals due to their resistance to metabolic degradation .

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